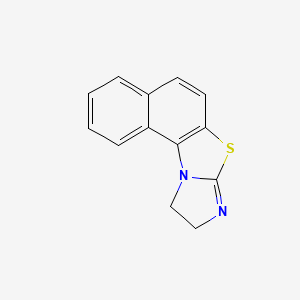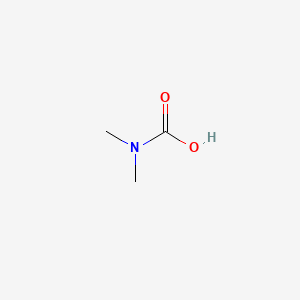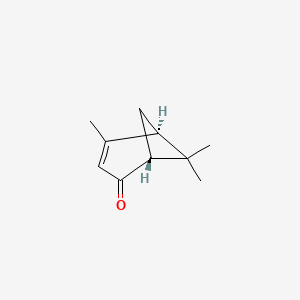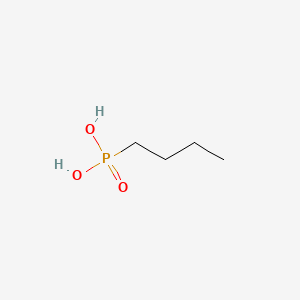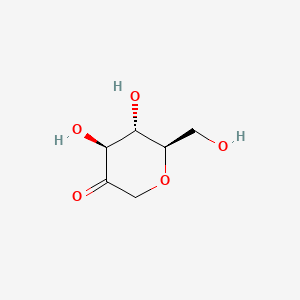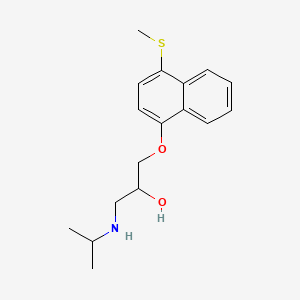
4'-Methylthiopropranolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methylthiopropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methylthio group at the 4’ position of the naphthalene ring, which significantly alters its physicochemical properties and pharmacological profile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylthiopropranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4’-methylthio-1-naphthol.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain pure 4’-Methylthiopropranolol.
Industrial Production Methods
Industrial production of 4’-Methylthiopropranolol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.
化学反应分析
Types of Reactions
4’-Methylthiopropranolol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent compound, propranolol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propranolol.
Substitution: Nitrated or halogenated derivatives of 4’-Methylthiopropranolol.
科学研究应用
4’-Methylthiopropranolol has several scientific research applications:
Pharmacological Studies: It is used to study the effects of structural modifications on the pharmacological activity of beta-adrenergic antagonists.
Cardiovascular Research: The compound is investigated for its cardiovascular effects, including vasodilation and anti-aggregatory properties.
Metabolic Studies: Research on its metabolism and pharmacokinetics provides insights into the behavior of beta-blockers in the body.
Drug Development: It serves as a lead compound for developing new beta-adrenergic antagonists with improved efficacy and reduced side effects.
作用机制
4’-Methylthiopropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The presence of the methylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This modification also affects its binding affinity and selectivity for beta-adrenergic receptors . The compound inhibits the action of catecholamines, leading to decreased heart rate, myocardial contractility, and blood pressure .
相似化合物的比较
Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic antagonist.
4’-Hydroxypropranolol: A metabolite of propranolol with a hydroxyl group at the 4’ position.
4’-Methoxypropranolol: A derivative with a methoxy group at the 4’ position.
Uniqueness
4’-Methylthiopropranolol is unique due to the presence of the methylthio group, which significantly alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its lipophilicity, leading to better membrane penetration and altered receptor binding characteristics . These changes result in distinct pharmacological effects compared to other derivatives .
属性
CAS 编号 |
73315-35-2 |
|---|---|
分子式 |
C17H23NO2S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-(4-methylsulfanylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2S/c1-12(2)18-10-13(19)11-20-16-8-9-17(21-3)15-7-5-4-6-14(15)16/h4-9,12-13,18-19H,10-11H2,1-3H3 |
InChI 键 |
BWLHQACTUPVMMP-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
同义词 |
4'-methylthiopropranolol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




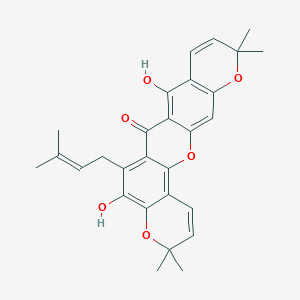

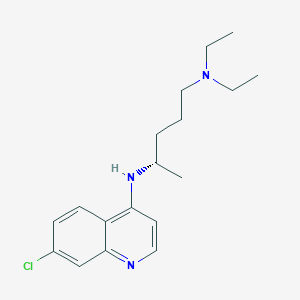
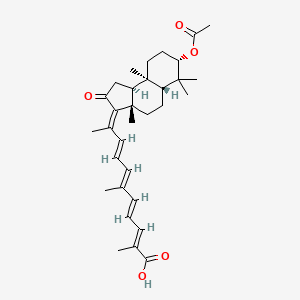
![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)
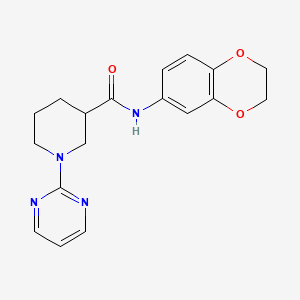
![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)
